1,2,3,4,8,9-Hexachlorodibenzofuran

Description

Contextualization of 1,2,3,4,8,9-Hexachlorodibenzofuran within the Polychlorinated Dibenzofuran (B1670420) (PCDF) Class

This compound is a specific congener belonging to the larger class of polychlorinated dibenzofurans (PCDFs). PCDFs are a group of organic compounds where one to eight hydrogen atoms in the dibenzofuran structure have been replaced by chlorine atoms. wikipedia.orgnih.gov This substitution gives rise to 135 different PCDF congeners. nih.gov The toxicity of these congeners varies depending on the number and position of the chlorine atoms. wikipedia.org

The general chemical structure of PCDFs consists of two benzene (B151609) rings linked by an oxygen bridge, with chlorine atoms attached at various positions. wikipedia.org The specific arrangement of chlorine atoms in this compound distinguishes it from other hexachlorodibenzofuran (HxCDF) isomers and other PCDF congeners.

PCDFs, along with polychlorinated dibenzo-p-dioxins (PCDDs), are often unintentionally produced as byproducts in various industrial and combustion processes. These can include the incineration of waste, particularly chlorine-containing products like PVC, and in the manufacturing of certain chemicals. wikipedia.orgisotope.com

Significance of Hexachlorodibenzofurans (HxCDFs) as Persistent Organic Pollutants in Academic Research

Hexachlorodibenzofurans (HxCDFs), including the 1,2,3,4,8,9-HxCDF isomer, are recognized as Persistent Organic Pollutants (POPs). wikipedia.orgontosight.ai POPs are chemical substances that possess a particular combination of physical and chemical properties such that, once released into the environment, they:

Remain intact for exceptionally long periods of time (resist photolytic, biological, and chemical degradation). pops.inttaylorfrancis.com

Become widely distributed throughout the environment as a result of natural processes involving soil, water, and, most notably, air. pops.inttaylorfrancis.com

Accumulate in the fatty tissue of living organisms including humans, and are found at higher concentrations at higher levels in the food chain. pops.inttaylorfrancis.comnih.gov

Are toxic to both humans and wildlife. pops.inttaylorfrancis.com

The persistence and bioaccumulative nature of HxCDFs mean they can be transported long distances from their original source and can build up in the tissues of organisms, leading to potential adverse health effects. pops.int This has led to their inclusion in international agreements such as the Stockholm Convention on Persistent Organic Pollutants, which aims to eliminate or restrict the production and use of these hazardous chemicals. wikipedia.orgontosight.ai

Overview of Key Academic Research Domains for HxCDFs

Academic research on HxCDFs, including this compound, spans several key domains due to their environmental significance and potential for harm. These research areas include:

Environmental Fate and Transport: Studies in this area investigate how HxCDFs move through and persist in different environmental compartments such as air, water, soil, and sediment. ontosight.ainih.gov This includes research on their long-range atmospheric transport and deposition patterns. nih.gov

Bioaccumulation and Trophic Transfer: A significant body of research focuses on the uptake and accumulation of HxCDFs in organisms and their transfer through food webs. nih.govfrontiersin.orgresearchgate.net This is crucial for understanding the exposure of wildlife and humans.

Toxicology and Health Effects: Researchers investigate the toxic effects of HxCDFs. Many of these effects are mediated through the activation of the aryl hydrocarbon receptor (AhR). nih.govt3db.ca Studies explore a range of potential health outcomes, including carcinogenicity, immunotoxicity, and reproductive and developmental toxicity. ontosight.aipops.intnih.gov

Analytical Chemistry and Monitoring: Developing sensitive and specific analytical methods for detecting and quantifying HxCDFs in various environmental and biological samples is an ongoing area of research. This is essential for monitoring environmental contamination and human exposure.

Source Identification and Apportionment: Research is conducted to identify the primary sources of HxCDF emissions into the environment. This involves analyzing the congener profiles in environmental samples to trace them back to specific industrial or combustion processes.

Chemical Properties of Selected PCDF Congeners

| Property | 1,2,3,4,7,8-Hexachlorodibenzofuran | 1,2,3,4,7,9-Hexachlorodibenzofuran | This compound |

| Molecular Formula | C12H2Cl6O caymanchem.com | C12H2Cl6O nih.gov | C12H2Cl6O uni.lu |

| Molecular Weight | 374.9 g/mol nih.gov | 374.9 g/mol nih.gov | 374.9 g/mol |

| Monoisotopic Mass | 371.823681 Da nih.gov | 371.823681 Da nih.gov | 371.82367 Da uni.lu |

| XLogP3 | 6.9 nih.gov | 7.1 nih.gov | 7.1 uni.lu |

| CAS Number | 70648-26-9 caymanchem.com | 56262 | 41522 uni.lu |

Toxicity Equivalency Factors (TEFs) for Selected PCDFs

To assess the combined toxicity of complex mixtures of dioxin-like compounds, the concept of Toxic Equivalency Factors (TEFs) was developed. The TEF of a specific congener represents its toxicity relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. nih.govornl.govwikipedia.org The total toxic equivalency (TEQ) of a mixture is calculated by multiplying the concentration of each congener by its TEF and summing the results. ornl.govwikipedia.org

| Compound | WHO 2005 TEF (Humans/Mammals) |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| Octachlorodibenzofuran (OCDF) | 0.0003 |

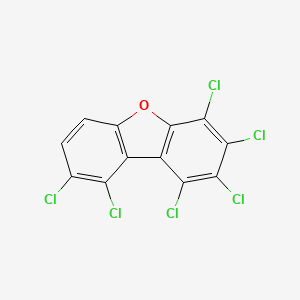

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,8,9-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-2-4-5(7(3)14)6-8(15)9(16)10(17)11(18)12(6)19-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDUQUBUJRNREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075276 | |

| Record name | Dibenzofuran, 1,2,3,4,8,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92341-07-6 | |

| Record name | 1,2,3,4,8,9-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092341076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,4,8,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,8,9-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OQP8L1CU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Generation and Anthropogenic Sources of Hexachlorodibenzofuran Congeners

Formation Mechanisms of HxCDFs

The formation of hexachlorodibenzofuran (HxCDF) congeners, such as 1,2,3,4,8,9-HxCDF, occurs through complex chemical reactions, primarily in high-temperature environments where chlorine and organic matter are present.

Incomplete combustion is a primary pathway for the formation of PCDFs. savemyexams.com When organic materials are burned in the presence of chlorine with a limited oxygen supply, a variety of chlorinated aromatic compounds, including HxCDFs, can be generated. savemyexams.comisotope.com These reactions can occur in the post-combustion zone of incinerators, at temperatures below 600°C. scispace.com The process is often catalyzed by fly ash particles, which contain metal ions like copper and iron that facilitate the conversion of macromolecular carbon into PCDFs in a process known as de novo synthesis. scispace.com Precursor compounds, such as chlorophenols, can also be adsorbed onto the surface of fly ash and subsequently converted to PCDFs. scispace.com

Beyond combustion, HxCDFs are also formed as unwanted byproducts in certain industrial and chemical manufacturing processes. canada.canih.govca.gov The synthesis of chlorinated chemicals, in particular, can lead to the unintentional generation of PCDFs. nih.gov For instance, they have been identified as impurities in the production of chemicals like pentachlorophenol. nih.gov These compounds can be found in smoke emissions and as byproducts of various chemical syntheses. ca.govca.govca.gov

Global Distribution and Source Apportionment of HxCDF Emissions

Source apportionment studies aim to identify and quantify the contributions of various sources to the levels of pollutants in the environment. europa.eucopernicus.orgcopernicus.orgnih.gov For HxCDFs, these studies are crucial for understanding their widespread distribution and for developing effective emission reduction strategies.

Waste incineration is a major and well-documented source of PCDF emissions, including HxCDF congeners. canada.caontosight.aicaymanchem.com Municipal and industrial waste incinerators release these compounds into the atmosphere, where they can then be deposited onto soil and water. caymanchem.comcaymanchem.com The presence of 1,2,3,6,7,8-HxCDF has been detected in the soil near municipal waste incinerators, and 1,2,3,4,7,8-HxCDF has been found in the air near these facilities. caymanchem.comcaymanchem.com

The metallurgical industry, particularly iron and steel production, is another significant contributor to PCDF emissions. researchgate.net High-temperature processes in this sector, such as sintering and electric arc furnace operations, can create conditions favorable for the formation of PCDFs. researchgate.net Similarly, the chemical industry contributes to the environmental burden of HxCDFs through their unintentional formation during the production of chlorinated compounds. canada.caca.gov Studies have shown that emissions from the iron and steel industry contribute significantly to greenhouse gas emissions, with a portion of these emissions including persistent organic pollutants like PCDFs. europa.euepa.govrmi.org The chemical industry is also recognized as a source of high carbon emissions, with fuel combustion being a dominant factor. mdpi.com

Accidental releases, such as industrial fires or spills involving chlorinated substances, can lead to the formation and dispersal of HxCDFs into the environment. ontosight.ai Furthermore, historical industrial activities have resulted in legacy contamination, where HxCDFs and other persistent organic pollutants remain in soil, sediment, and biota long after the original source of contamination has ceased. These legacy sources can continue to release HxCDFs into the environment through processes like volatilization and erosion.

Data Tables

Table 1: Investigated Sources of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) This table outlines the various industrial processes investigated for emissions of PCDD/Fs.

| Industrial Process | Abbreviation |

| Iron Ore Sintering | Sinter |

| Electric Arc Furnace | EAF |

| Secondary Copper Production | SCu |

| Secondary Aluminum Production | SAl |

| Secondary Lead Production | SPb |

Data sourced from a study on emissions from steel and secondary nonferrous productions. researchgate.net

Table 2: Emission Factors of PCDD/Fs from Metallurgical Industries This table presents the calculated emission factors of PCDD/Fs for different metallurgical processes.

| Industry | Emission Factor (mg TEQ/ton production) |

| Secondary Copper Production | 2.94 |

| Secondary Aluminum Production | 0.291 |

TEQ (Toxic Equivalency) is a weighted quantity of a mixture of dioxins and furans, expressed as the equivalent amount of the most toxic congener, 2,3,7,8-TCDD. researchgate.netepa.govnih.gov

Environmental Distribution and Transport Dynamics of Hexachlorodibenzofuran Congeners

Environmental Partitioning and Media Distribution

The environmental behavior of 1,2,3,4,8,9-HxCDF is governed by its physical and chemical properties. With a high octanol-water partition coefficient (XLogP3 of 7.1), it is highly lipophilic, meaning it has a strong affinity for fatty tissues and organic matter in the environment. uni.lu This property plays a crucial role in its distribution across different environmental compartments.

Atmospheric Transport and Deposition

Hexachlorodibenzofurans, including the 1,2,3,4,8,9- isomer, can be released into the atmosphere from sources such as industrial emissions and incineration. ca.gov Once in the atmosphere, their fate is determined by processes of transport, deposition, and degradation. The atmospheric half-life of mixed hexachlorodibenzofurans due to photolysis has been estimated to range from 3.3 to 13.3 hours. epa.gov However, these compounds can adsorb to airborne particulate matter, which can extend their atmospheric residence time and facilitate long-range transport.

Aquatic and Sediment Distribution

In aquatic environments, the low water solubility and high lipophilicity of 1,2,3,4,8,9-HxCDF cause it to partition from the water column into sediment and suspended organic matter. This leads to the accumulation of the compound in the sediment of rivers, lakes, and oceans, which can act as long-term sinks and potential sources of future contamination. While specific data for the 1,2,3,4,8,9- isomer is limited, studies on other HxCDF congeners have shown their presence in freshwater fish, indicating their distribution in aquatic ecosystems. caymanchem.comcaymanchem.com

Soil Contamination and Terrestrial Fate

Soil is a significant reservoir for hexachlorodibenzofurans. They can be deposited onto soil from the atmosphere or through the application of contaminated materials such as sewage sludge. Due to their strong adsorption to soil organic matter, their mobility in soil is generally low, reducing the likelihood of leaching into groundwater. ccme.ca However, they are highly persistent in soil. For instance, a study on sludge-amended soil reported no significant degradation of 1,2,3,7,8,9-HxCDF over 260 days, and the half-life for other hexachlorodibenzofurans in a similar study was estimated to be around 20 years. epa.gov The natural formation of some polychlorinated dibenzofurans has also been observed in forest soils. dss.go.th

Bioaccumulation and Biomagnification in Ecological Systems

A primary concern with compounds like 1,2,3,4,8,9-HxCDF is their potential to bioaccumulate in organisms and biomagnify through the food web. Bioaccumulation is the process by which a contaminant is absorbed by an organism from its surrounding environment and food, leading to a concentration in the organism that is higher than in the surrounding medium. Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.

Long-Range Transport Phenomena and Global Contamination Patterns

The combination of persistence, potential for atmospheric transport adsorbed to particles, and resistance to degradation allows for the long-range environmental transport of hexachlorodibenzofurans. This means that these compounds can be found in remote ecosystems far from their original sources of emission. The presence of other PCDF congeners in remote environments like the Arctic is evidence of this phenomenon. This global distribution underscores the widespread impact of these persistent organic pollutants.

Advanced Analytical Methodologies for 1,2,3,4,8,9 Hexachlorodibenzofuran and Other Congeners

Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices

The accurate quantification of 1,2,3,4,8,9-hexachlorodibenzofuran (1,2,3,4,8,9-HxCDF) and its congeners in complex environmental and biological samples is critically dependent on robust sample preparation and extraction techniques. These initial steps are essential for isolating the target analytes from interfering matrix components and concentrating them to levels amenable to instrumental analysis. researchgate.net The choice of method is dictated by the matrix type, the concentration of the analytes, and the required level of selectivity.

For environmental matrices such as soil, sediment, and ambient air, a variety of extraction techniques are employed. Traditional methods like Soxhlet extraction have been widely used but are often time-consuming and require large volumes of organic solvents. mdpi.com More modern techniques offer significant advantages in terms of efficiency and reduced solvent consumption. researchgate.net These include:

Pressurized Fluid Extraction (PFE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to selectively adsorb the analytes of interest from a liquid sample. researchgate.net The choice of sorbent is crucial for effective isolation. For instance, multi-layer silica (B1680970) columns containing acidic, basic, and neutral layers, sometimes combined with carbon-based sorbents like PX-21 carbon, are used for cleaning up extracts. nih.gov

Solid-Phase Microextraction (SPME): A solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the sample, and the analytes partition onto the fiber. researchgate.net

Matrix Solid-Phase Dispersion (MSPD): This method involves blending the solid sample with a sorbent to simultaneously extract and clean up the analytes. researchgate.net

For biological matrices such as human serum, milk, and fish tissue, the complexity of the matrix, with high lipid and protein content, presents additional challenges. mdpi.comnih.gov Sample preparation often begins with the digestion of the sample, for example, using acidic solutions, followed by liquid-liquid extraction or solid-phase extraction. mdpi.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for the extraction of halogenated compounds from biological samples. mdpi.com This method typically involves an acetonitrile (B52724) extraction followed by a cleanup step using dispersive SPE. mdpi.com Automated systems that combine extraction and cleanup steps have been developed to increase sample throughput and reduce analysis time and cost, which is particularly beneficial for large-scale epidemiological studies or food safety emergencies. nih.gov

A typical sample preparation workflow for a set of samples often includes a field blank, a method blank, and a matrix spike to ensure the quality and reliability of the data. epa.gov

Table 1: Comparison of Modern Sample Preparation Techniques

| Technique | Principle | Advantages | Common Matrices |

|---|---|---|---|

| Pressurized Fluid Extraction (PFE) | Extraction with solvents at elevated temperature and pressure. | Fast, efficient, reduced solvent use compared to Soxhlet. researchgate.net | Soil, sediment. |

| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are adsorbed onto a solid sorbent. researchgate.net | High selectivity, reduced solvent consumption, amenable to automation. researchgate.netnih.gov | Water, air, biological fluids. researchgate.netnih.gov |

| Solid-Phase Microextraction (SPME) | A coated fiber extracts analytes from a sample. researchgate.net | Solvent-free, simple, integrates sampling and pre-concentration. researchgate.net | Water, air. researchgate.net |

| Matrix Solid-Phase Dispersion (MSPD) | Solid sample is blended with a sorbent for simultaneous extraction and cleanup. researchgate.net | Reduces sample manipulation, suitable for solid and semi-solid samples. researchgate.net | Soil, tissue. researchgate.net |

| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup. mdpi.com | Fast, simple, low solvent usage, effective for a wide range of analytes. mdpi.com | Food, biological tissues. mdpi.com |

High-Resolution Gas Chromatography Coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) for HxCDF Analysis

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the analysis of polychlorinated dibenzofurans (PCDFs), including 1,2,3,4,8,9-HxCDF. epa.govnih.gov This powerful technique provides the high selectivity and sensitivity required for the detection and quantification of these compounds at trace levels in complex matrices. nih.govthermofisher.com

The gas chromatograph separates the different PCDF congeners based on their volatility and interaction with the stationary phase of the chromatographic column. fishersci.com The separated congeners then enter the high-resolution mass spectrometer, which acts as a highly specific detector. thermofisher.com HRMS can differentiate between ions with very similar mass-to-charge ratios, which is crucial for distinguishing target analytes from co-eluting matrix interferences. nih.govthermofisher.com This high resolving power allows for confident identification and quantification of specific PCDF isomers. nih.gov

Isotope Dilution Mass Spectrometry for Enhanced Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique used in conjunction with HRGC/HRMS for PCDF analysis. osti.govnih.gov The principle of IDMS involves adding a known amount of an isotopically labeled analog of the target analyte, known as an internal standard, to the sample before extraction and cleanup. epa.govosti.gov For the analysis of 1,2,3,4,8,9-HxCDF, a ¹³C-labeled version of the molecule would be used.

Since the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during the sample preparation and analysis process. nih.gov By measuring the ratio of the native analyte to the labeled internal standard in the final extract using the mass spectrometer, the initial concentration of the native analyte in the sample can be accurately calculated, correcting for any procedural losses. osti.gov This approach significantly improves the precision and accuracy of the quantification. nih.gov

Chromatographic Column Selection and Isomer Separation Optimization

The separation of the 135 different PCDF congeners, many of which are isomers with very similar physicochemical properties, is a significant analytical challenge. nih.gov The choice of the gas chromatographic column is critical for achieving the necessary separation. fishersci.com

Capillary columns with non-polar or semi-polar stationary phases are commonly used for PCDF analysis. fishersci.com A 5% phenyl-substituted column is often a good starting point as it separates compounds primarily based on their boiling points but also offers some polarity-based selectivity. fishersci.com The dimensions of the column, including its length, internal diameter, and film thickness, also play a crucial role in separation efficiency. fishersci.comwur.nl Longer columns generally provide better resolution but result in longer analysis times. fishersci.com

Optimizing the temperature program of the GC oven is also essential for achieving good separation. A slow temperature ramp allows for better separation of closely eluting isomers. The selection of the injection method, such as splitless injection, is chosen to ensure the efficient transfer of trace-level analytes onto the column. fishersci.com The goal is to achieve baseline separation of the target isomers from other congeners to ensure accurate quantification. researchgate.net

Method Validation Protocols and Quality Assurance/Quality Control (QA/QC) for HxCDF Analysis

To ensure the reliability and accuracy of HxCDF analysis, rigorous method validation and ongoing quality assurance/quality control (QA/QC) procedures are essential. epa.govdemarcheiso17025.com Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. epa.gov

Key parameters evaluated during method validation include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the amount added. demarcheiso17025.com

Ongoing QA/QC measures include the regular analysis of method blanks, laboratory control samples, and matrix spikes. The performance of the HRGC/HRMS instrument, including chromatographic resolution and mass accuracy, must also be regularly monitored. nih.gov For example, a common criterion is that the chromatographic peak separation between 1,2,3,4,7,8-HxCDD and 1,2,3,6,7,8-HxCDD should be resolved with a valley of less than 50%. epa.gov

Challenges in Congener-Specific Quantification and Isomer Differentiation

Despite the advanced analytical techniques available, the congener-specific quantification and isomer differentiation of PCDFs, including 1,2,3,4,8,9-HxCDF, remain challenging. The primary difficulty lies in the large number of isomers with very similar structures and physicochemical properties. nih.gov

Chromatographic Co-elution: Achieving baseline separation of all PCDF isomers in a single chromatographic run is extremely difficult. researchgate.net Co-elution of isomers can lead to inaccurate quantification if the mass spectrometer cannot distinguish between them. While high-resolution mass spectrometry can differentiate between compounds with different elemental compositions, it cannot separate isomers that have the same exact mass. The selection of highly selective chromatographic columns, such as those with liquid crystalline stationary phases, can improve the separation of certain isomers. vurup.sk

Availability of Analytical Standards: Accurate identification and quantification of each PCDF congener require the availability of pure analytical standards for calibration. While standards for the most toxic, 2,3,7,8-substituted congeners are generally available, obtaining standards for all 135 congeners can be difficult and expensive.

Matrix Effects: Complex sample matrices can interfere with the analysis, leading to signal suppression or enhancement in the mass spectrometer. nih.gov While isotope dilution can correct for some matrix effects, severe interference can still impact the accuracy of the results. nih.gov Thorough sample cleanup is crucial to minimize these effects.

Data Interpretation: The large amount of data generated by HRGC/HRMS analysis requires sophisticated software and experienced analysts for accurate interpretation. The correct identification of peaks, integration of peak areas, and application of response factors are all critical steps that can introduce errors if not performed carefully.

Table 3: List of Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| 1,2,3,4,8,9-HxCDF | This compound |

| HxCDFs | Hexachlorodibenzofurans |

| PCDFs | Polychlorinated dibenzofurans |

| PCDDs | Polychlorinated dibenzo-p-dioxins |

| dl-PCBs | Dioxin-like polychlorinated biphenyls |

| 2,3,7,8-TCDD | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) |

| 1,2,3,4,7,8-HxCDD | 1,2,3,4,7,8-Hexachlorodibenzodioxin |

| 1,2,3,6,7,8-HxCDD | 1,2,3,6,7,8-Hexachlorodibenzodioxin |

| OH-PCBs | Hydroxylated polychlorinated biphenyls |

Environmental Occurrence and Monitoring of Hexachlorodibenzofuran Isomers

Spatiotemporal Trends of HxCDF Concentrations in Environmental Compartments

Detailed studies on the spatiotemporal trends of 1,2,3,4,8,9-Hexachlorodibenzofuran are scarce in scientific literature. Most environmental monitoring programs for HxCDFs prioritize the measurement of congeners with chlorine atoms in the 2,3,7,8 positions due to their higher toxic potential.

However, some research provides insight into the presence of this specific isomer in certain environmental matrices. For instance, a study of chimney deposits from wood burning in Germany detected 1,2,3,4,8,9-HxCDF, indicating that combustion processes can be a source of this congener. researchgate.net The analysis of sediment cores offers a historical perspective on the deposition of such pollutants. A study in North-East Germany identified 1,2,3,4,8,9-HxCDF in sediment layers, suggesting its presence in the environment over time.

A study on the Haihe River basin in North China, which measured a range of PCDD/PCDFs, found that lower-chlorinated PCDD/PCDFs (from tetra- to hexa-chlorinated) showed a strong tendency for net volatilization from soil to air. nih.gov Although this study did not single out the 1,2,3,4,8,9-HxCDF isomer, it provides an indication of the general behavior of hexachlorodibenzofurans in the environment.

Congener Profiles and Source Signatures in Environmental Samples

The congener profile of PCDD/Fs in an environmental sample can help to identify the sources of contamination. Specific industrial processes or combustion conditions produce characteristic ratios of different congeners.

Research on sediment cores from North-East Germany has made a direct link between the presence of 1,2,3,4,8,9-HxCDF and a specific source profile. This study identified a factor or source characterized by the presence of 1,2,3,4,8,9-HxCDF and 1,2,3,4,6,7,8-HpCDF, which was distinct from other known sources like coal combustion or the use of certain chemicals.

It is important to note that in many congener-specific analyses of environmental samples, 1,2,3,4,8,9-HxCDF is either not detected or present at very low concentrations compared to the 2,3,7,8-substituted isomers. For example, a study of frogs and soil in Japan that conducted a detailed congener-specific analysis did not report the presence of 1,2,3,4,8,9-HxCDF, while other HxCDF isomers were quantified. cdc.gov

The following table summarizes the identification of 1,2,3,4,8,9-HxCDF in relation to potential sources from the available literature.

| Environmental Matrix | Potential Source/Associated Congeners | Reference |

| Sediment Cores (North-East Germany) | A specific source factor including 1,2,3,4,6,7,8-HpCDF | |

| Chimney Deposits | Wood burning | researchgate.net |

Regulatory Monitoring Frameworks and International Reporting Obligations for HxCDFs

Regulatory monitoring frameworks for polychlorinated dibenzofurans primarily focus on the congeners that exhibit "dioxin-like" toxicity. This toxicity is mediated by the aryl hydrocarbon (Ah) receptor, and congeners with chlorine atoms in the 2,3,7,8 positions are the most potent in this regard. As a result, this compound, which is not a 2,3,7,8-substituted isomer, is generally not included in routine regulatory monitoring programs and does not have specific international reporting obligations.

For instance, the U.S. Environmental Protection Agency's (EPA) regulations and guidelines, such as those for the analysis of pollutants in water and the Regional Screening Levels for chemical contaminants, specifically list the 2,3,7,8-substituted HxCDF congeners (e.g., 1,2,3,4,7,8-HxCDF, 1,2,3,6,7,8-HxCDF, 1,2,3,7,8,9-HxCDF, and 2,3,4,6,7,8-HxCDF) and assign them Toxicity Equivalency Factors (TEFs). epa.gov These TEFs are used to calculate the total toxic equivalency (TEQ) of a mixture of dioxin-like compounds. The 1,2,3,4,8,9-HxCDF isomer is not assigned a TEF by major regulatory bodies like the World Health Organization or the U.S. EPA, and is therefore not typically included in TEQ calculations. regulations.govkau.edu.sa

Similarly, national and international human biomonitoring programs, such as the U.S. Centers for Disease Control and Prevention's (CDC) National Health and Nutrition Examination Survey (NHANES), monitor for a range of environmental chemicals in the population. The data from NHANES includes several HxCDF congeners, but not 1,2,3,4,8,9-HxCDF. cdc.govrestoredcdc.org

While this compound may be included in broad, non-targeted chemical analyses for research purposes, it is not a standard component of regulatory compliance monitoring.

Comparison of Environmental Levels with Regulatory Guidelines

Due to the general exclusion of this compound from major regulatory frameworks, there are no specific environmental quality guidelines or screening levels established for this particular isomer. Regulatory standards for HxCDFs are focused on the toxicologically significant 2,3,7,8-substituted congeners.

For example, the State of Delaware's Hazardous Substance Cleanup Act (HSCA) Screening Level Table includes values for several HxCDF isomers, but not 1,2,3,4,8,9-HxCDF. regulations.gov The risk assessment process for dioxin-like compounds involves converting the concentrations of individual congeners to toxic equivalents (TEQs) using their TEFs and comparing the total TEQ to a guideline value for 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). Since 1,2,3,4,8,9-HxCDF does not have an assigned TEF, it is not factored into these risk assessments.

The lack of regulatory guidelines for 1,2,3,4,8,9-HxCDF is a direct consequence of its presumed lower toxicity compared to the 2,3,7,8-substituted isomers. The scientific and regulatory focus remains on those congeners that pose a greater risk to human health and the environment. Therefore, a direct comparison of the environmental levels of 1,2,3,4,8,9-HxCDF with regulatory guidelines is not currently feasible.

Molecular and Cellular Mechanisms of Hexachlorodibenzofuran Action

Aryl Hydrocarbon Receptor (AhR) Agonism and Ligand Binding Kinetics

As a member of the polychlorinated dibenzofuran (B1670420) family, 1,2,3,4,8,9-Hexachlorodibenzofuran is presumed to act as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction is the initiating step for a cascade of downstream cellular events. The binding of a PCDF ligand to the AhR, which is located in the cytoplasm in a complex with chaperone proteins, induces a conformational change. This change facilitates the translocation of the ligand-receptor complex into the nucleus.

Once in the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes, thereby modulating their transcription.

While the agonistic activity of 1,2,3,4,8,9-HxCDF at the AhR is the foundation of its toxicological profile, specific data on its binding affinity and ligand binding kinetics are not well-documented in the scientific literature. Quantitative structure-activity relationship (QSAR) models have been used to predict the potency of some PCDF congeners. For instance, such models have suggested that the related isomer, 1,2,3,7,8,9-hexachlorodibenzofuran, may be more potent than its assigned World Health Organization toxic equivalency factor (WHO-TEF) value would indicate nist.gov. However, direct experimental data for the 1,2,3,4,8,9-HxCDF isomer is lacking.

Relative Effect Potencies of Selected PCDF Congeners (Illustrative)

| Compound | Relative Effect Potency (REP) | Reference Compound | Cell Line |

| 2,3,7,8-Tetrachlorodibenzofuran | Varies | 2,3,7,8-TCDD | Multiple |

| 1,2,3,7,8-Pentachlorodibenzofuran | Varies | 2,3,7,8-TCDD | Multiple |

| 2,3,4,7,8-Pentachlorodibenzofuran | Varies | 2,3,7,8-TCDD | Multiple |

This table illustrates the concept of relative effect potencies for some PCDFs. Specific REP values for this compound are not available in the reviewed literature.

Transcriptional Regulation of Xenobiotic Metabolizing Enzymes (e.g., CYP1A1, CYP1B1, AhRR)

A primary and well-characterized consequence of AhR activation by dioxin-like compounds is the transcriptional upregulation of a battery of genes involved in xenobiotic metabolism. This includes members of the Cytochrome P450 superfamily, particularly CYP1A1 and CYP1B1. The induction of these enzymes is a direct result of the AhR-ARNT complex binding to XREs in their respective gene promoters caymanchem.com.

The induction of CYP1A1 and CYP1B1 serves as a classic biomarker for exposure to AhR agonists. These enzymes are involved in the metabolic activation of various compounds, which can sometimes lead to the production of more toxic and carcinogenic metabolites.

Another important gene regulated by the AhR pathway is the Aryl Hydrocarbon Receptor Repressor (AhRR). The AhRR functions in a negative feedback loop to control the AhR signaling pathway. By competing with the AhR for binding to ARNT and XREs, the AhRR can inhibit the transcription of AhR-responsive genes, thereby attenuating the biological effects of AhR agonists. Studies on the related isomer, 1,2,3,4,7,8-Hexachlorodibenzofuran, have shown its ability to promote the gene expression of CYP1A1, CYP1B1, and AhRR in human peripheral blood lymphocytes epa.govmedchemexpress.comchemscene.com. It is plausible that 1,2,3,4,8,9-HxCDF elicits similar effects, though specific induction data are unavailable.

Genes Regulated by AhR Activation

| Gene | Function | Regulation by AhR Agonists |

| CYP1A1 | Xenobiotic Metabolism | Upregulation |

| CYP1B1 | Xenobiotic and Steroid Metabolism | Upregulation |

| AhRR | Negative feedback regulation of AhR signaling | Upregulation |

Modulation of Intracellular Signaling Pathways and Gene Expression

The influence of AhR activation extends beyond xenobiotic metabolism, impacting a diverse array of intracellular signaling pathways and patterns of gene expression. These broader effects are thought to underlie many of the toxicological outcomes associated with PCDF exposure.

The AhR signaling pathway is known to intersect with inflammatory processes. One key enzyme in the inflammatory cascade is Cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. AhR activation can lead to an increased conversion of arachidonic acid to prostanoids via the COX-2 pathway, suggesting a role for PCDFs in modulating inflammatory responses caymanchem.comnih.gov. The specific impact of 1,2,3,4,8,9-HxCDF on COX-2 expression and activity has not been specifically detailed.

The Wnt/β-catenin signaling pathway is crucial for embryonic development, tissue homeostasis, and cell proliferation. Dysregulation of this pathway is often implicated in cancer. AhR signaling has been shown to alter Wnt/β-catenin signaling, including the downregulation of key downstream targets caymanchem.comnih.gov. The interaction between the AhR and Wnt/β-catenin pathways is an area of active research, and the precise mechanisms by which PCDFs, including 1,2,3,4,8,9-HxCDF, may perturb this critical signaling cascade remain to be fully elucidated.

Emerging evidence suggests that AhR signaling can influence the stability and function of various steroid hormone receptors through alterations in proteasomal degradation pathways caymanchem.comnih.gov. This provides a potential mechanism by which PCDFs can disrupt endocrine function.

Furthermore, exposure to dioxin-like compounds can induce cellular stress responses. The AhR signaling pathway can modulate cellular responses to stressors such as UVB radiation caymanchem.comnih.gov. The induction of metabolic enzymes by AhR agonists can also lead to the production of reactive oxygen species, contributing to oxidative stress.

The immune system is a sensitive target for dioxin-like compounds, and the AhR plays a significant role in regulating immune cell differentiation and function. Specifically, AhR signaling can alter the differentiation of certain T-cell subsets, which are critical for orchestrating adaptive immune responses caymanchem.comnih.gov. This immunomodulatory effect can lead to immunosuppression and an increased susceptibility to infections. The specific effects of 1,2,3,4,8,9-HxCDF on T-cell differentiation are not documented.

Comparative In Vitro Relative Effect Potencies (REPs) Across Species

The in vitro REP of a compound is a measure of its ability to produce a specific biological effect in a cell-based assay relative to a reference compound, typically TCDD. These assays often measure the induction of cytochrome P4501A1 (CYP1A1), commonly assessed by measuring the activity of ethoxyresorufin-O-deethylase (EROD). The REP is calculated as the ratio of the EC50 (the concentration that causes 50% of the maximal response) of TCDD to the EC50 of the test compound.

For instance, studies have shown that human-derived REP values for some polychlorinated biphenyls can be one to two orders of magnitude lower than those derived from rodents. nih.gov This underscores the importance of using species-relevant data in human health risk assessment. The lack of specific REP data for 1,2,3,4,8,9-HxCDF highlights a gap in the toxicological database for this particular congener. In some studies, the concentration of 1,2,3,7,8,9-HxCDF, a closely related isomer, was found to be below the limit of detection, which may contribute to the scarcity of available toxicological data.

To illustrate the concept of how such comparative data would be presented, the following are example data tables. It is crucial to note that the values within these tables are hypothetical and are for illustrative purposes only, as specific experimental data for 1,2,3,4,8,9-HxCDF across these species could not be located in the reviewed literature.

Hypothetical Comparative In Vitro REP Values for this compound (EROD Induction)

| Species | Cell Type | REP Value (relative to TCDD) |

| Rat | Primary Hepatocytes | Data not available |

| Human | Primary Hepatocytes | Data not available |

| Fish (e.g., Rainbow Trout) | RTL-W1 cell line | Data not available |

| Bird (e.g., Chicken) | Embryonic Hepatocytes | Data not available |

Detailed Research Findings (Hypothetical)

| Study Reference | Species/Cell Line | Endpoint | Key Finding |

| (Fictional Study 1) | Rat (H4IIE) | EROD Induction | Hypothetical: 1,2,3,4,8,9-HxCDF exhibited a REP of 0.05, indicating lower potency than TCDD. |

| (Fictional Study 2) | Human (MCF-7) | AhR-luciferase reporter gene | Hypothetical: The REP for 1,2,3,4,8,9-HxCDF was found to be 0.01, suggesting even lower potency in this human cell line compared to the rat model. |

| (Fictional Study 3) | Fish (PLHC-1) | EROD Induction | Hypothetical: 1,2,3,4,8,9-HxCDF showed a REP of 0.1, indicating a higher relative potency in this fish cell line compared to the mammalian models tested. |

| (Fictional Study 4) | Bird (Chicken Embryo Hepatocytes) | EROD Induction | Hypothetical: The avian model presented a REP of 0.08 for 1,2,3,4,8,9-HxCDF, suggesting intermediate sensitivity between fish and human cells. |

The generation of such comparative data is essential for a more accurate and comprehensive understanding of the risks posed by this compound to different species in the environment.

Remediation and Abatement Strategies for Hexachlorodibenzofuran Contamination

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes microorganisms to break down hazardous substances into less toxic or non-toxic forms. clu-in.org This approach is considered a promising and cost-effective technology for treating persistent organic pollutants like hexachlorodibenzofurans.

Highly chlorinated dibenzofurans can undergo reductive dechlorination under anaerobic conditions, a process where chlorine atoms are sequentially removed from the molecule. acs.org Microbial consortia containing specific bacteria, such as Dehalococcoides ethenogenes, have demonstrated the ability to dechlorinate hexachlorodibenzofurans. acs.orgnih.govacs.org These microorganisms are key players in the detoxification of chlorinated compounds. researchgate.net

Research has shown that a mixed culture containing Dehalococcoides ethenogenes strain 195 can dechlorinate 1,2,3,4,7,8-Hexachlorodibenzofuran. nih.govacs.org The process can be enhanced by the presence of other halogenated substrates, such as 1,2,3,4-tetrachlorobenzene, which can increase the extent of dechlorination approximately threefold. nih.gov

The biotransformation of hexachlorodibenzofurans involves metabolic pathways that can lead to detoxification. For instance, the dechlorination of 1,2,3,4,7,8-HxCDF by a mixed culture with Dehalococcoides ethenogenes strain 195 resulted in the formation of pentachlorodibenzofuran and tetrachlorodibenzofuran congeners that were not 2,3,7,8-substituted, representing a detoxification reaction. nih.govacs.org

Under aerobic conditions, some bacteria like Sphingomonas wittichii RW1 can catabolize certain hexachlorodibenzo-p-dioxins, which are structurally similar to hexachlorodibenzofurans. nih.govresearchgate.net This process can yield less harmful metabolites like tetrachlorocatechol. nih.govresearchgate.net The specific substitution pattern of the chlorine atoms on the dibenzofuran (B1670420) molecule is a critical factor in determining its degradability by microorganisms. nih.gov The goal of bioremediation is not just dechlorination, but a verifiable detoxification of the compound. acs.orgnih.gov

| Microorganism/Consortium | Compound Transformed | Key Findings | Reference |

| Mixed culture with Dehalococcoides ethenogenes strain 195 | 1,2,3,4,7,8-Hexachlorodibenzofuran | Dechlorinated to non-2,3,7,8-substituted pentachlorodibenzofurans and tetrachlorodibenzofurans, indicating detoxification. | nih.govacs.org |

| Sphingomonas wittichii RW1 | 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | Catabolized to 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. | nih.govresearchgate.net |

Physicochemical Treatment Technologies

Physicochemical treatments involve the use of physical and chemical processes to remove or destroy contaminants. These methods are often applied to flue gases from incineration and to contaminated solid and liquid wastes.

Activated carbon is a widely used and effective adsorbent for capturing dioxins and furans from flue gases. ijiset.comdonau-carbon-us.com Its large internal surface area and porous structure provide numerous sites for the adsorption of these toxic compounds. ijiset.com The effectiveness of activated carbon can be influenced by factors such as temperature and the specific type of carbon used. ijiset.comdonau-carbon-us.com For instance, powdered activated carbon can achieve a removal efficiency of 99.9% for dioxins in flue gas cleaning processes. donau-carbon-us.com

High-temperature thermal treatment is an effective method for destroying toxic organic compounds like hexachlorodibenzofurans in contaminated waste. epa.gov These technologies operate at extremely high temperatures to volatilize and then thermally degrade or oxidize the contaminants. epa.gov Incineration is a common form of thermal treatment, and when operated under optimal conditions, it can almost completely destroy dioxins and furans. donau-carbon-us.comnih.gov However, improper operation can lead to the formation of harmful by-products. nih.gov

Thermal desorption is another technology that uses heat to vaporize contaminants from materials like soil and sediment, which are then collected and treated. service.gov.uk For wastes containing chlorinated substances, specific measures must be in place to prevent the release of these compounds and the formation of new dioxins and furans. service.gov.uk

| Technology | Application | Key Principle | Efficiency/Remarks |

| Activated Carbon Adsorption | Flue gas and aqueous matrices | Physical binding of contaminants to the porous surface of the carbon. | Can achieve over 99% removal of dioxins/furans from flue gas. donau-carbon-us.com |

| High-Temperature Incineration | Contaminated waste streams | Destruction of organic compounds through high-temperature oxidation. | Highly effective for detoxifying or destroying toxic organics. epa.gov |

| Thermal Desorption | Contaminated soils, sediments, etc. | Heating to volatilize contaminants for subsequent collection and treatment. | Requires careful control to prevent emissions and formation of new pollutants. service.gov.uk |

Innovative Remediation Technologies in Research and Development

The field of environmental remediation is continuously evolving, with ongoing research into more efficient, cost-effective, and sustainable technologies. nih.govnih.gov For chlorinated compounds, innovative approaches often build upon established principles of bioremediation and chemical treatment.

Emerging technologies include advancements in bioremediation, such as the use of genetically engineered microorganisms with enhanced degradative capabilities. Another area of research is the development of novel catalytic systems for the chemical destruction of these persistent pollutants. While specific research directly targeting 1,2,3,4,8,9-Hexachlorodibenzofuran with these innovative technologies is not extensively documented in the provided results, the broader progress in remediating chlorinated hydrocarbons suggests potential future applications. scholaris.cagao.gov

Research Advancements in Hexachlorodibenzofuran Isomer Specificity and Toxic Equivalency

Development and Refinement of Toxic Equivalency Factors (TEFs) for HxCDF Congeners

The Toxic Equivalency Factor (TEF) approach is a cornerstone of risk assessment for dioxin-like compounds (DLCs), including polychlorinated dibenzofurans (PCDFs). ornl.gov This methodology assigns a potency value to individual congeners relative to 2,3,7,8-TCDD, which is the most toxic compound in this class and has a TEF of 1.0. cdc.govwikipedia.org The primary criterion for a compound to be included in the TEF system is its ability to bind to the aryl hydrocarbon receptor (AhR) and elicit a spectrum of biochemical and toxic responses characteristic of AhR-mediation. ornl.gov Structurally, this is associated with chlorination at the lateral 2, 3, 7, and 8 positions of the dibenzofuran (B1670420) molecule. wikipedia.orgnih.gov

The World Health Organization (WHO) has been instrumental in establishing and periodically re-evaluating these TEFs through expert consultations. who.int The 2005 WHO-TEFs were established based on a comprehensive review of available data, using a combination of relative effect potency (REP) distributions from in vivo and in vitro studies, expert judgment, and point estimates. nih.gov For the hexachlorodibenzofuran (HxCDF) congeners considered to have dioxin-like toxicity, the WHO assigned a TEF of 0.1. nih.govecfr.gov

In October 2022, a WHO expert panel re-evaluated the 2005 TEFs, employing a more quantitative approach that included a Bayesian meta-regression of an expanded REP database. nih.govwho.int This led to the proposal of new "Best-Estimate" TEFs that were not rounded to half-log scales as in previous assessments. nih.gov

It is crucial to note that the specific isomer 1,2,3,4,8,9-Hexachlorodibenzofuran is not assigned a TEF value. This is because it lacks the requisite 2,3,7,8-chlorine substitution pattern, which is considered essential for significant AhR binding and the subsequent cascade of toxic effects that characterize dioxin-like compounds. wikipedia.orgnih.gov Therefore, it is not included in the TEF-based risk assessment for dioxin-like toxicity. cdc.gov The focus of the TEF system is exclusively on the small subset of congeners that meet the stringent structural and toxicological criteria. cdc.gov

The table below summarizes the WHO TEF values for the HxCDF congeners that are included in the TEF scheme.

| HxCDF Congener | WHO 2005 TEF | WHO 2022 TEF (Best-Estimate) |

|---|---|---|

| 1,2,3,4,7,8-HxCDF | 0.1 | 0.11 |

| 1,2,3,6,7,8-HxCDF | 0.1 | 0.045 |

| 1,2,3,7,8,9-HxCDF | 0.1 | 0.039 |

| 2,3,4,6,7,8-HxCDF | 0.1 | 0.091 |

| 1,2,3,4,8,9-HxCDF | Not Assigned | Not Assigned |

Discrepancies Between In Vitro, In Silico, and In Vivo Toxic Potency Assessments

The determination of toxic potency for HxCDF congeners relies on a combination of in vivo (live animal), in vitro (cell-based), and in silico (computer-based) methods. While each provides valuable information, significant discrepancies can exist between their findings.

In Vivo Studies: These are considered the gold standard for assessing systemic toxicity, as they account for the complex interactions of absorption, distribution, metabolism, and excretion (ADME) within a whole organism. However, they are expensive, time-consuming, and raise ethical concerns regarding animal welfare. nih.gov

In Vitro Assays: Cell-based assays, such as those using rat hepatoma cells (H4IIE) to measure the induction of enzymes like ethoxyresorufin-O-deethylase (EROD), are widely used to screen for AhR-mediated activity. caymanchem.com They are faster and more cost-effective than in vivo studies. However, a major limitation is the potential for poor correlation with in vivo outcomes. nih.gov This can be due to differences in metabolism between cell lines and whole organisms, the absence of complex cell-cell interactions, and differing toxicokinetics. nih.govljmu.ac.uk For example, some studies have noted inconsistencies between REP values derived from early biological effects like enzyme induction in vitro and more complex toxicological endpoints observed in vivo. nih.gov

These discrepancies underscore the challenge in extrapolating data from one method to another and highlight the importance of an integrated approach that considers the strengths and limitations of each assessment type for a comprehensive understanding of a congener's toxicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for HxCDF Congeners

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that attempt to statistically correlate the chemical structure of a compound with its biological activity or toxicity. nih.govrsc.org For HxCDF congeners and other dioxin-like compounds, QSAR models are developed to predict their potential to bind to the AhR and elicit toxic effects, thereby providing a means to estimate the toxicity of congeners that have not been tested experimentally. rsc.org

The development of a QSAR model involves several key steps:

Data Collection: A dataset of congeners with known toxicities (e.g., from in vivo or in vitro studies) is assembled. nih.gov

Descriptor Calculation: Various molecular descriptors (physicochemical properties, electronic properties, and 3D structural parameters) are calculated for each congener. rsc.org

Model Building: Statistical methods, such as partial least squares regression or machine learning algorithms, are used to build a mathematical model that links the molecular descriptors to the observed toxicity. nih.govrsc.org

Validation: The model's predictive power is rigorously tested using both internal validation techniques and, crucially, an external set of chemicals not used in the model's development. nih.gov

For dioxin-like compounds, QSAR models have been developed that show good predictive capabilities for their biological toxicity. rsc.org These models can help identify the key structural features responsible for toxicity. However, the relationship between molecular structure and AhR binding affinity is complex, and different models may use different molecular descriptors, indicating the multifaceted nature of these interactions. rsc.org The reliability of a QSAR prediction is also dependent on whether the compound being assessed falls within the model's "applicability domain," meaning it is structurally similar to the chemicals used to build the model. nih.govnih.gov

Consensus Toxicity Factors (CTFs) as a Novel Approach for Risk Assessment

Recognizing the limitations and uncertainties within the existing TEF framework and the discrepancies between different testing methods, a novel approach known as Consensus Toxicity Factors (CTFs) has been proposed. This method aims to provide a more robust basis for risk assessment by integrating data from multiple sources.

The CTF approach involves:

Screening a wide range of dioxin-like compounds in a battery of different human and rodent cell-based bioassays that measure various AhR-related responses.

Calculating Relative Effect Potency (REP) values for each compound in each assay, benchmarked against TCDD.

Rescaling these rankings to derive CTFs, which provide numerical potency values analogous to the TEF scheme.

A key study developing this approach found that the responses in human and rodent cell bioassays generally differed. Notably, human cell models responded only weakly to most polychlorinated biphenyls (PCBs). The resulting CTFs, based on both rat and human bioassay data, showed significant deviations for some PCBs and certain PCDF congeners when compared to the established WHO-TEF values. This suggests that the CTF approach, by condensing data from a wide array of screening tests, can provide a powerful tool to refine and improve the risk assessment of dioxin-like compounds.

Future Research Directions and Emerging Challenges in Hexachlorodibenzofuran Studies

Elucidating Novel Formation Pathways and Uncharacterized Sources

A primary challenge in managing the environmental burden of 1,2,3,4,8,9-HxCDF lies in the complete identification of its formation pathways and sources. While it is well-established that PCDFs, including hexachlorodibenzofurans (HxCDFs), are unintentional byproducts of various industrial and combustion processes, the specific conditions favoring the formation of the 1,2,3,4,8,9- congener are not fully understood. isotope.comnih.gov

Future research must focus on:

Investigating Industrial Processes: A more granular examination of industrial activities, such as the manufacturing of chlorinated pesticides and chemicals, is needed to pinpoint specific operational conditions that may lead to the formation of 1,2,3,4,8,9-HxCDF. isotope.comacs.org This includes analyzing precursor chemicals, reaction temperatures, and the presence of catalysts.

Characterizing Combustion Sources: While incineration is a known source of PCDFs, the influence of varying waste compositions, combustion efficiencies, and flue gas cleaning technologies on the isomeric distribution of HxCDFs requires further investigation. nih.govnih.gov Research should aim to identify specific waste streams or combustion conditions that are more likely to generate the 1,2,3,4,8,9-HxCDF isomer.

Identifying Uncharacterized Sources: There is a pressing need to explore and identify previously unknown or underestimated sources of HxCDFs. This could include certain metallurgical processes, historical waste disposal sites, and the environmental degradation of other chlorinated compounds.

Table 1: Known and Potential Sources of Hexachlorodibenzofurans

| Source Category | Specific Examples | Research Focus |

| Industrial Processes | Chemical Manufacturing (e.g., chlorinated pesticides), Pulp and Paper Bleaching | Isomer-specific formation conditions, precursor identification |

| Combustion Processes | Municipal and Industrial Waste Incineration, Uncontrolled Burning | Influence of fuel type and combustion conditions on congener profiles |

| Reservoir Sources | Contaminated Soils and Sediments, Landfills | Release mechanisms and long-term fate |

| Precursor Compounds | Polychlorinated Biphenyls (PCBs), Hexachlorobenzene | Transformation pathways leading to HxCDF formation |

Advanced Methodologies for Trace Analysis and Real-Time Monitoring

The accurate detection and quantification of 1,2,3,4,8,9-HxCDF in various environmental matrices present a significant analytical challenge due to its low concentrations and the presence of numerous other PCDF congeners.

Emerging research directions in this area include:

High-Resolution Mass Spectrometry (HRMS): The continued development and application of HRMS techniques, such as gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS), are crucial for the selective and sensitive detection of specific HxCDF isomers in complex samples.

Novel Sample Preparation Techniques: Innovations in sample extraction and clean-up methods are needed to improve recovery rates and remove interfering compounds, thereby enhancing the accuracy of analytical measurements.

Real-Time Monitoring Systems: A major hurdle is the lack of real-time monitoring capabilities for atmospheric HxCDFs. Future research should focus on developing sensor-based technologies or rapid analytical methods that can provide continuous or near-continuous data on the presence of these pollutants in the air. This would enable a better understanding of emission dynamics and human exposure patterns.

Bioanalytical Screening Tools: The use of bioassays, such as the DR-CALUX® bioassay which measures the total toxic equivalency (TEQ) of dioxin-like compounds, can serve as a valuable screening tool. nih.gov Further development of these methods to be more specific to different congener groups could enhance their utility.

Integrated Risk Assessment Models Incorporating Diverse HxCDF Congeners

Future challenges and research needs in risk assessment include:

Refining Toxic Equivalency Factors: There is a continuous need to review and refine the TEFs for individual HxCDF congeners, including 1,2,3,4,8,9-HxCDF, based on new toxicological data. This will improve the accuracy of risk assessments.

Developing Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models can simulate the absorption, distribution, metabolism, and excretion of chemicals in the body. Developing such models for specific HxCDF congeners will provide a more realistic estimation of internal dose and target organ toxicity.

Incorporating Non-Dioxin-Like Effects: While the TEF approach addresses dioxin-like toxicity mediated by the aryl hydrocarbon receptor (AhR), some HxCDF congeners may exert toxic effects through other mechanisms. nih.govnih.govt3db.ca Integrated risk assessment models need to evolve to incorporate these non-dioxin-like endpoints.

Addressing Mixture Effects: A significant challenge is to understand and predict the toxicological interactions of multiple HxCDF congeners and other co-occurring pollutants. nih.gov Future models should move beyond simple dose addition and consider the potential for synergistic or antagonistic effects.

Table 2: Key Components of an Integrated Risk Assessment Framework for HxCDFs

| Component | Description | Future Research Direction |

| Hazard Identification | Identifying the potential adverse health effects of specific HxCDF congeners. | Investigating non-dioxin-like toxicities and congener-specific effects. |

| Dose-Response Assessment | Quantifying the relationship between exposure and health effects. | Refining Toxic Equivalency Factors and developing PBPK models. |

| Exposure Assessment | Determining the extent of human and environmental exposure to HxCDF mixtures. | Improving analytical methods for trace detection and real-time monitoring. |

| Risk Characterization | Integrating hazard, dose-response, and exposure data to estimate the probability of adverse effects. | Developing models that account for mixture effects and diverse toxicological endpoints. |

Interdisciplinary Research on Environmental and Biological Interactions of HxCDFs

A comprehensive understanding of the risks posed by 1,2,3,4,8,9-HxCDF requires a collaborative, interdisciplinary approach that bridges environmental science, toxicology, and molecular biology.

Key areas for future interdisciplinary research include:

Environmental Fate and Transport: Investigating the long-range transport, partitioning between different environmental compartments (air, water, soil, biota), and bioaccumulation potential of 1,2,3,4,8,9-HxCDF is crucial for predicting its environmental behavior and identifying sensitive ecosystems. nih.gov

Molecular Mechanisms of Toxicity: Further research into the interaction of 1,2,3,4,8,9-HxCDF with the aryl hydrocarbon receptor (AhR) and other cellular targets will provide insights into its specific toxicological profile. nih.govnih.govt3db.ca This includes studying its effects on gene expression, signal transduction pathways, and cellular function.

Development of Biomarkers: Identifying sensitive and specific biomarkers of exposure and effect for 1,2,3,4,8,9-HxCDF and other HxCDFs will facilitate human health monitoring and early disease detection.

Ecosystem-Level Impacts: Research is needed to understand the broader ecological consequences of HxCDF contamination, including its effects on wildlife populations and the functioning of entire ecosystems.

By addressing these future research directions and emerging challenges, the scientific community can work towards a more complete understanding of 1,2,3,4,8,9-hexachlorodibenzofuran and develop more effective strategies for protecting human health and the environment.

Q & A

Q. What analytical methods are recommended for detecting 1,2,3,4,8,9-HxCDF in environmental samples?

Answer: High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for detecting HxCDF isomers. For environmental matrices (e.g., water, soil), samples are typically extracted using EN-1948-compliant protocols with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for recovery efficiency . Quantification requires calibration curves spanning 0.08–1000 pg/μL, with method detection limits (MDLs) as low as 0.08 pg/g in serum .

Table 1: Key Analytical Parameters for HxCDF Detection

| Parameter | Value/Description | Source |

|---|---|---|

| MDL (serum) | 0.08–0.4 pg/g | |

| Calibration Range | 0.08–1000 pg/μL | |

| Recovery Efficiency | 70–120% (using ¹³C-labeled IS) |

Q. How are structural isomers of HxCDF differentiated in congener-specific analysis?

Answer: Isomer differentiation relies on retention time alignment with certified reference materials (CRMs) and mass spectral fragmentation patterns. For example, 1,2,3,4,8,9-HxCDF elutes later than 1,2,3,6,7,8-HxCDF due to differences in chlorine substitution symmetry. Orthogonal column phases (e.g., DB-5ms vs. RTX-Dioxin-2) enhance resolution . Confirmation requires matching both primary (M⁺) and secondary (M⁺–2Cl) ions at m/z 374.87 and 339.82, respectively .

Q. What synthetic routes are used to produce 1,2,3,4,8,9-HxCDF for research purposes?

Answer: Laboratory synthesis typically involves Ullmann coupling of chlorinated phenol precursors, followed by cyclization under controlled thermal conditions (200–300°C). Isotope dilution synthesis (e.g., ¹³C-labeled HxCDF) employs brominated intermediates to introduce stable isotopes . Purity validation requires ≥99% by HRGC/HRMS, with contamination checks for dioxin-like impurities (e.g., OCDD) .

Advanced Research Questions

Q. How do toxicokinetic properties of 1,2,3,4,8,9-HxCDF compare to other HxCDF isomers?

Answer: Toxicokinetics vary by substitution pattern. 1,2,3,4,8,9-HxCDF exhibits slower hepatic clearance than 2,3,4,6,7,8-HxCDF due to reduced affinity for cytochrome P450 1A2. In vivo studies in rodents show a half-life of 15–20 days in adipose tissue, with bioaccumulation factors (BAFs) of 10⁴–10⁵ in lipid-rich matrices . Congener-specific toxicity equivalence factors (TEFs) are under review, as this isomer shows weaker aryl hydrocarbon receptor (AhR) binding (TEF ~0.01) compared to 2,3,4,7,8-PeCDF (TEF = 0.3) .

Q. What methodological challenges arise in quantifying 1,2,3,4,8,9-HxCDF in complex matrices like sediment?

Answer: Sediment analysis requires rigorous cleanup to remove co-eluting interferences (e.g., polychlorinated biphenyls). Sequential acid/base silica gel chromatography and carbon-dispersed celite columns are used to isolate HxCDFs. Matrix effects can inflate detection limits; spiked recoveries in lake sediments show variability (±24% RSD for 1,2,3,4,7,8-HxCDF) .

Table 2: Sediment Recovery Data for HxCDF Isomers

| Isomer | Mean Recovery (%) | RSD (%) | Source |

|---|---|---|---|

| 1,2,3,4,7,8-HxCDF | 67.3 | 24 | |

| 1,2,3,6,7,8-HxCDF | 20.3 | 8.7 |

Q. How do environmental degradation pathways influence the persistence of 1,2,3,4,8,9-HxCDF?

Answer: Photolytic degradation dominates in surface waters (half-life = 6–12 hours under UV light), producing lower chlorinated furans. Microbial reductive dechlorination in anaerobic sediments is slower, with half-lives exceeding 5 years. Hydrophobicity (log Kow = 6.9) and low aqueous solubility (1.77 × 10⁻⁸ g/L at 22.5°C) enhance environmental persistence .

Q. What discrepancies exist in reported toxicity data for 1,2,3,4,8,9-HxCDF, and how can they be resolved?

Answer: Discrepancies arise from congener-specific assay variability. For example, older studies using non-isomer-specific antibodies overestimated AhR activation. Modern approaches use recombinant H4IIE-luc bioassays with isomer-spiked samples to validate TEFs. Collaborative studies under the WHO IPCS framework recommend harmonizing in vitro/in vivo protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.